molecular formula C12H9FO3 B054747 5-(4-Fluorophenyl)-2-methyl-3-furoic acid CAS No. 111787-88-3

5-(4-Fluorophenyl)-2-methyl-3-furoic acid

Cat. No.: B054747
CAS No.: 111787-88-3
M. Wt: 220.2 g/mol
InChI Key: NGJWATPYRGMGHI-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-2-methyl-3-furoic acid is an organic compound that belongs to the class of furoic acids It is characterized by the presence of a fluorophenyl group attached to the furan ring, which imparts unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-2-methyl-3-furoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-2-methyl-3-furoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride

    Catalysts: Palladium catalysts for coupling reactions

Major Products Formed

    Oxidation: Furanones, oxygenated derivatives

    Reduction: Dihydrofuran derivatives

    Substitution: Functionalized fluorophenyl derivatives

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-2-methyl-3-furoic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances the compound’s ability to bind to target proteins, potentially inhibiting their function. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Fluorophenyl)-2-methyl-3-furoic acid is unique due to the presence of both the fluorophenyl and furan moieties, which impart distinct chemical and biological properties.

Properties

IUPAC Name

5-(4-fluorophenyl)-2-methylfuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FO3/c1-7-10(12(14)15)6-11(16-7)8-2-4-9(13)5-3-8/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJWATPYRGMGHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383367
Record name 5-(4-FLUOROPHENYL)-2-METHYL-3-FUROIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111787-88-3
Record name 5-(4-Fluorophenyl)-2-methyl-3-furancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111787-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-FLUOROPHENYL)-2-METHYL-3-FUROIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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